

# Atrasentan's Impact on eGFR Progression in Diabetic Kidney Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **Atrasentan**'s Performance Against the Standard of Care in Slowing Kidney Function Decline

For researchers and professionals in drug development, understanding the efficacy of novel therapeutic agents in chronic kidney disease is paramount. This guide provides a detailed comparison of **Atrasentan**, a selective endothelin A receptor antagonist, and the standard of care in managing the progression of kidney disease, with a specific focus on the estimated glomerular filtration rate (eGFR). The data presented is primarily derived from the landmark Study of Diabetic Nephropathy with **Atrasentan** (SONAR), a multicenter, randomized, double-blind, placebo-controlled trial.[1][2][3]

# **Quantitative Data Summary: eGFR Decline**

The primary measure of kidney function decline is the rate of change in eGFR over time. The SONAR trial provided robust data on this endpoint, demonstrating a statistically significant, albeit modest, slowing of eGFR decline with **Atrasentan** treatment compared to placebo.



| Treatment<br>Group               | Mean Annual<br>eGFR Decline<br>(mL/min/1.73<br>m²) | Treatment Effect (Difference in Decline) | 95%<br>Confidence<br>Interval | P-value |
|----------------------------------|----------------------------------------------------|------------------------------------------|-------------------------------|---------|
| Atrasentan                       | -3.0                                               | -0.6                                     | -1.0 to -0.3                  | <0.001  |
| Placebo<br>(Standard of<br>Care) | -3.6                                               |                                          |                               |         |

Data from the SONAR Trial post-hoc analysis.

A post-hoc analysis of the SONAR trial further stratified patients based on their rate of eGFR decline before entering the trial. This analysis revealed that **Atrasentan**'s beneficial effect on slowing eGFR decline was most pronounced in patients who were rapid progressors.[4]

| Pre-trial eGFR<br>Decline Rate     | Atrasentan Group<br>Mean eGFR Decline<br>(mL/min/1.73<br>m²/year) | Placebo Group<br>Mean eGFR Decline<br>(mL/min/1.73<br>m²/year) | Between-Group<br>Difference<br>(mL/min/1.73<br>m²/year) |
|------------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------|
| ≥5 mL/min/1.73 m²<br>per year      | 3.3                                                               | 4.9                                                            | 1.6                                                     |
| 1 to <5 mL/min/1.73<br>m² per year | -0.1                                                              |                                                                |                                                         |
| <1 mL/min/1.73 m²<br>per year      | -0.2                                                              | -                                                              |                                                         |

Data from a post-hoc analysis of the SONAR trial.

## **Experimental Protocols: The SONAR Trial**

The Study of Diabetic Nephropathy with **Atrasentan** (SONAR) was a pivotal phase 3 trial that employed a unique enrichment design to identify patients most likely to benefit from **Atrasentan** and to minimize risks.



Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

Participant Population: Adults aged 18–85 years with type 2 diabetes, an eGFR of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g. All patients were receiving the maximum labeled or tolerated dose of a renin-angiotensin system (RAS) inhibitor for at least 4 weeks.

### Treatment Regimen:

- Enrichment Period: All eligible patients received **Atrasentan** 0.75 mg orally once daily. This period was designed to identify "responders"—patients who showed at least a 30% decrease in UACR without significant fluid retention.
- Randomization: Responders were then randomly assigned in a 1:1 ratio to receive either
   Atrasentan 0.75 mg daily or a matching placebo, in addition to their standard care.

#### eGFR Measurement:

- Serum creatinine was measured at baseline and periodically throughout the trial.
- eGFR was calculated from serum creatinine using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.

Primary Endpoint: The primary outcome was a composite of the doubling of serum creatinine (sustained for ≥30 days) or the onset of end-stage kidney disease.

## **Mechanism of Action and Signaling Pathway**

**Atrasentan** is a selective endothelin A (ETA) receptor antagonist. In diabetic kidney disease, endothelin-1 (ET-1) is upregulated and contributes to vasoconstriction, inflammation, and fibrosis through the ETA receptor. By blocking this receptor, **Atrasentan** aims to mitigate these pathological processes, thereby reducing proteinuria and slowing the decline of kidney function.





Click to download full resolution via product page

Caption: Atrasentan's mechanism of action in mitigating kidney damage.

## **SONAR Trial Workflow**

The SONAR trial's enrichment design was a key feature of its protocol.





Click to download full resolution via product page

Caption: Workflow of the SONAR clinical trial including the enrichment period.



In conclusion, **Atrasentan** has demonstrated a statistically significant effect in slowing the decline of eGFR in patients with type 2 diabetes and chronic kidney disease compared to the standard of care. The effect appears to be more pronounced in patients with a faster pre-trial progression of their kidney disease. The unique enrichment design of the SONAR trial was instrumental in identifying a patient population that could benefit from this therapeutic agent while managing potential side effects. Further research is ongoing to explore the role of **Atrasentan** in other proteinuric glomerular diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. news.abbvie.com [news.abbvie.com]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. Large Between-Patient Variability in eGFR Decline before Clinical Trial Enrollment and Impact on Atrasentan's Efficacy: A Post Hoc Analysis from the SONAR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atrasentan's Impact on eGFR Progression in Diabetic Kidney Disease: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666376#atrasentan-s-effect-on-egfr-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com